6-[(2,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one
CAS No.:
Cat. No.: VC14976589
Molecular Formula: C21H13Cl2NO3
Molecular Weight: 398.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H13Cl2NO3 |
|---|---|
| Molecular Weight | 398.2 g/mol |
| IUPAC Name | (2Z)-6-[(2,4-dichlorophenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C21H13Cl2NO3/c22-15-4-3-14(18(23)9-15)12-26-16-5-6-17-19(10-16)27-20(21(17)25)8-13-2-1-7-24-11-13/h1-11H,12H2/b20-8- |
| Standard InChI Key | MTXQNQWLZWVEJU-ZBKNUEDVSA-N |
| Isomeric SMILES | C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
| Canonical SMILES | C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Introduction
Structural Features
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Molecular Formula: The molecular formula for benzo[b]furan derivatives typically includes a benzo[b]furan core with various substituents. For 6-[(2,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one, the formula would likely involve a combination of carbon, hydrogen, oxygen, nitrogen, and chlorine atoms.
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Substituents: The presence of a 2,4-dichlorophenyl group and a 3-pyridylmethylene moiety suggests potential biological activity due to the electron-withdrawing and donating properties of these groups.
Synthesis Methods
Benzo[b]furan derivatives can be synthesized through various methods, including:
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Larock-type coupling: This involves the reaction of o-iodophenol with 3-silyl-1-arylpropinone to form benzo[b]furan derivatives .
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Palladium-catalyzed reactions: These are often used for cross-coupling reactions to introduce different substituents onto the benzo[b]furan core .
Biological Activities
Benzo[b]furan derivatives have been studied for their:
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Anticancer activity: Modifications to the benzo[b]furan ring, such as the introduction of methoxy or methyl groups, can enhance antiproliferative activity .
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Anti-inflammatory and antimicrobial properties: These activities are often influenced by the specific substituents on the benzo[b]furan core .
Potential Applications
Given the structural similarities to other biologically active compounds, 6-[(2,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one could have potential applications in:
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Oncology: As a candidate for anticancer drug development.
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Infectious diseases: Due to possible antimicrobial properties.
Data Table: Comparison of Benzo[b]furan Derivatives
| Compound Name | Structure Features | Notable Biological Activities |
|---|---|---|
| 6-Methoxybenzo[b]furan-3-one | Methoxy substitution | Neuroprotective effects |
| 4-Methoxyphenylbenzo[b]furan | Methoxy group | Anti-inflammatory properties |
| 5-(4-Chlorophenyl)-benzo[b]furan | Chlorophenyl substitution | Antimicrobial activity |
| 6-[(2,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one | Dichlorophenyl and thienylmethylene groups | Potential anticancer activity |
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